molecular formula C14H13ClN2O2 B3174543 N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide CAS No. 953891-92-4

N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B3174543
CAS No.: 953891-92-4
M. Wt: 276.72 g/mol
InChI Key: KJTDYVYYCVVVMP-UHFFFAOYSA-N
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Description

Contextualization of the Phenoxyacetamide Scaffold in Medicinal Chemistry Research

The phenoxyacetamide scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.gov A pharmacophore is a part of a molecule's structure that is responsible for its pharmacological or biological activity. The core value of such scaffolds lies in their ability to serve as a central framework in a chemical library, which can then be tested against various biological receptors involved in different disease pathways. nih.gov

The phenoxyacetamide structure consists of a phenoxy group linked to an acetamide (B32628) moiety. This combination offers several advantages in drug design. The phenoxy group can enhance the compound's ability to bind to target proteins, ensure selectivity, and participate in crucial molecular interactions such as π-π stacking. mdpi.com The oxygen ether atom can also form hydrogen bonds, further stabilizing the interaction between the drug and its biological target. mdpi.com Molecules containing the acetamide linkage are known to exhibit a broad spectrum of biological activities. nih.gov

Researchers have successfully leveraged the phenoxyacetamide scaffold to develop compounds with diverse therapeutic applications. Derivatives have been investigated for their potential as:

Anti-inflammatory, analgesic, and antipyretic agents . archivepp.com

Anticancer agents , with some derivatives showing cytotoxic efficacy against various cancer cell lines. mdpi.com

Antiviral agents , particularly as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Antioxidant agents , protecting biological systems from oxidative damage. mdpi.com

Enzyme inhibitors , targeting specific proteins like DOT1L, a histone methyltransferase implicated in acute leukemias. nih.gov

The versatility of this scaffold makes it a continuing focus of research for the design and synthesis of new therapeutic candidates. nih.gov

Rationale for Academic Investigation of N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide and its Analogues

The academic investigation into this compound and its analogues is driven by the principles of structure-activity relationship (SAR) studies. The core phenoxyacetamide structure provides a versatile template, and by systematically modifying the substituents on its aromatic rings, researchers can explore how these changes affect the compound's biological activity.

The specific compound, this compound, features two key substituents on the N-phenyl ring: an amino group (-NH2) at position 3 and a chlorine atom (-Cl) at position 4. The rationale for investigating this particular substitution pattern, and others like it, is to fine-tune the molecule's properties to achieve desired therapeutic effects. For instance, the presence and position of halogen atoms like chlorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Research on analogues involves creating a series of related compounds with systematic variations. This approach allows scientists to identify which chemical groups are essential for activity and to optimize the lead compound for improved potency and selectivity. For example, studies have been conducted on various N-phenylacetamide derivatives containing different heterocyclic moieties like thiazole, which have shown promising antibacterial and nematicidal activities. nih.gov Other research has focused on synthesizing phenoxy-N-phenylacetamide derivatives to act as P-glycoprotein (Pgp) inhibitors, which could help reverse multidrug resistance in cancer cells. researchgate.net By comparing the biological activities of this compound with its analogues, researchers can build a comprehensive understanding of the SAR for this chemical class.

Table 1: Examples of Investigated Phenoxyacetamide Analogues and their Research Focus This is an interactive table. You can sort and filter the data.

Compound Class Research Focus Target/Activity
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides Antitubercular Agents Mycobacterium tuberculosis H37Rv
Phenoxy-N-phenylacetamides P-Glycoprotein Inhibition Multidrug Resistance Reversal
N-phenylacetamides with 4-arylthiazole moieties Antibacterial Agents Xanthomonas species
Indolephenoxyacetamide (IPA) analogs Anti-angiogenesis HIF-1α Inhibition
Phenoxyacetamide derivatives DOT1L Inhibition Acute Leukemia Target

Overview of Key Research Paradigms and Challenges Related to the Compound

The investigation of this compound and its analogues employs several modern research paradigms. A key approach is the use of in silico methods, such as virtual screening and molecular docking. nih.govnih.gov These computational techniques allow researchers to predict how a molecule will interact with a specific biological target, saving time and resources by identifying the most promising candidates for laboratory synthesis and testing. nih.gov

Once synthesized, the compounds undergo rigorous in vitro and in vivo evaluation. In vitro assays are used to determine the compound's activity against specific cell lines or enzymes, such as its ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Promising candidates may then be tested in animal models to evaluate their efficacy and behavior in a living organism. nih.gov

Despite these advanced methodologies, the development of new therapeutic agents from scaffolds like phenoxyacetamide is fraught with challenges. A significant hurdle in drug discovery is the high cost and complexity of clinical trials. ppd.com Furthermore, the translation of results from preclinical models to human patients is often unreliable; animal models, in particular, may not accurately predict human responses to a drug. nih.govcas.org

Other major challenges include:

Patient Heterogeneity: Differences among individuals can lead to varied responses to the same drug. nih.gov

Lack of Biomarkers: There is a need for reliable biomarkers to objectively measure the biological effects of a potential drug. nih.gov

Drug Resistance: Cancer cells and pathogens can develop resistance to therapeutic agents, a significant barrier that researchers are working to overcome, for instance, by developing P-glycoprotein inhibitors. researchgate.net

Regulatory Hurdles: Navigating the regulatory process for new drug approval is a complex and lengthy endeavor. nih.gov

These challenges necessitate a collaborative and multi-faceted approach, integrating computational methods, synthetic chemistry, and biological evaluation to advance promising compounds like this compound from the laboratory to potential clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDYVYYCVVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide

Established Synthetic Pathways for N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide and Related Compounds

The synthesis of this compound and its relatives can be accomplished through various established routes. These range from traditional, sequential chemical reactions to more modern, streamlined approaches that emphasize efficiency and environmental sustainability.

Traditional syntheses of N-aryl phenoxyacetamides typically involve a multistep sequence. A common strategy begins with the acylation of a substituted aniline (B41778) with phenoxyacetyl chloride or a related activated carboxylic acid. For the title compound, the key step would be the reaction between 5-amino-2-chloraniline and phenoxyacetyl chloride. The synthesis of the aniline precursor itself often requires a preceding step, such as the reduction of a nitro group.

A representative multistep synthesis for a complex, related compound, Rafoxanide, illustrates this conventional approach. nih.gov The process involves:

Ether Formation: Synthesis of a diaryl ether, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, from 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671) using a copper catalyst. nih.gov

Nitro Group Reduction: The nitro group of the diaryl ether is reduced to an amine using iron powder in an ethanol/water mixture to yield 3-chloro-4-(4′-chlorophenoxy)aminobenzene. nih.gov

Amide Coupling: The resulting aniline is then coupled with a salicylic (B10762653) acid derivative (activated in situ with phosphorus trichloride) to form the final amide bond. nih.gov

This stepwise methodology allows for the purification of intermediates at each stage, ensuring high purity of the final product, which is crucial for subsequent research and application. nih.gov

In response to the need for more efficient and environmentally friendly chemical processes, expedited and green chemistry approaches have been developed. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

One-Pot Syntheses: These procedures involve conducting multiple reaction steps in a single reaction vessel without isolating intermediates. This approach significantly saves time, resources, and reduces solvent waste. For instance, one-pot protocols have been developed for synthesizing various heterocyclic compounds like 1-aryl-3-trifluoromethylpyrazoles and 2,4,5-trisubstituted imidazoles, demonstrating the power of this strategy to build complex molecules efficiently. researchgate.netnih.gov A similar strategy could be envisioned for this compound, potentially combining the reduction of a nitro-precursor and subsequent acylation in a single pot.

Green Chemistry Approaches: Green chemistry principles are increasingly being applied to amide synthesis. One notable example is the direct amidation of phenol (B47542) derivatives. A method for synthesizing paracetamol (acetaminophen) directly from hydroquinone (B1673460) using ammonium (B1175870) acetate (B1210297) in acetic acid at high temperatures avoids metallic catalysts and demonstrates a greener route to N-aryl amides. rsc.org Ultrasound-assisted and microwave-assisted syntheses are other green techniques that can accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. researchgate.net These methods offer a more sustainable alternative to conventional synthetic routes for producing phenoxyacetamide derivatives. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound serves as a scaffold for creating a diverse range of analogues and derivatives. By systematically modifying different parts of the molecule, researchers can explore how structural changes influence its chemical and physical properties.

The phenoxyacetamide core offers several sites for structural modification to generate a library of related compounds. Key strategies include:

Modification of the Phenoxy Ring: Introducing various substituents (e.g., alkyl, alkoxy, nitro, or other functional groups) onto the terminal phenyl ring of the phenoxy group can significantly alter the molecule's properties.

Alterations to the Aniline Moiety: The 3-amino and 4-chloro substituents on the N-phenyl ring can be replaced with other groups or moved to different positions. The amino group, in particular, serves as a versatile handle for further functionalization, such as conversion to amides, sulfonamides, or imines.

Changes to the Acetamide (B32628) Linker: The methylene (B1212753) bridge (-CH2-) in the acetamide core can be extended, constrained within a ring, or substituted.

These diversification strategies are fundamental in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing compounds for specific applications. researchgate.netnih.gov Rhodium-catalyzed reactions, for example, have been used for the ortho C–H functionalization of N-phenoxyacetamides, enabling the introduction of new groups directly onto the phenoxy ring in a controlled manner. researchgate.netrsc.org

Halogenation is a common and powerful strategy in chemical synthesis to modulate a molecule's properties. Introducing different halogen atoms (F, Cl, Br, I) or varying their positions on the aromatic rings of this compound can lead to new analogues with distinct characteristics.

The synthesis of such analogues typically follows established routes, starting with appropriately halogenated precursors. For example, to synthesize an analogue with a different halogen on the aniline ring, one would start with the corresponding halogenated nitroaniline. A practical example is the synthesis of Rafoxanide, which features two chlorine atoms and two iodine atoms, showcasing the integration of multiple halogens into a complex amide structure. nih.gov The synthesis of halogenated amino acids, which are then incorporated into larger molecules, is another relevant area that highlights the importance of halogenated building blocks in modern synthetic chemistry. semanticscholar.org

The table below illustrates potential halogenated analogues and the key starting materials required for their synthesis via a conventional acylation route.

Target Analogue StructureRequired Aniline PrecursorRequired Acyl Chloride Precursor
N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide5-Amino-2-fluoroanilinePhenoxyacetyl chloride
N-(3-Amino-4-bromophenyl)-2-phenoxyacetamide5-Amino-2-bromoanilinePhenoxyacetyl chloride
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)acetamide5-Amino-2-chloraniline4-Chlorophenoxyacetyl chloride
N-(3-Amino-4-chlorophenyl)-2-(4-fluorophenoxy)acetamide5-Amino-2-chloraniline4-Fluorophenoxyacetyl chloride

Optimization of Reaction Conditions for Yield, Purity, and Scalability in Research

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while ensuring the process is efficient and scalable. For the synthesis of this compound, the key amide-forming step is a primary target for optimization.

Key parameters that are typically adjusted include:

Catalyst: The choice and loading of a catalyst can dramatically affect reaction rates and selectivity. researchgate.net

Solvent: The solvent can influence reactant solubility, reaction rate, and the position of chemical equilibria.

Temperature: Reaction temperature is a crucial factor; higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant degradation or side reactions occur.

Reagent Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of a key starting material.

Continuous-flow synthesis is an advanced technique that allows for precise control over these parameters, leading to improved yields, safety, and scalability. nih.govrsc.org This methodology has been successfully applied to multistep syntheses, including hazardous reactions like nitrations and hydrogenations, demonstrating its potential for producing complex molecules efficiently. nih.gov

The following interactive table shows hypothetical optimization data for the acylation of 5-amino-2-chloraniline with phenoxyacetyl chloride, illustrating how systematic variation of conditions can improve reaction outcomes.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine251275
2TetrahydrofuranTriethylamine251268
3DichloromethanePyridine251282
4DichloromethanePyridine02485
5DichloromethanePyridine40678

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activities

There is no specific information available in the public domain that details the key pharmacophoric features of N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide derivatives and their influence on biological activities. While general pharmacophore models exist for broader classes of phenoxyacetamide-containing molecules, these are not specific to the substitution pattern of the title compound. Research that systematically explores the essential structural motifs required for the biological activity of this compound derivatives, such as the precise roles of the 3-amino and 4-chloro substituents on the phenyl ring, the phenoxy group, and the acetamide (B32628) linker, has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

A search of the scientific literature did not yield any studies that have developed QSAR models for a series of this compound derivatives. QSAR studies are contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data. The absence of such a dataset for derivatives of this compound precludes the generation and validation of any predictive QSAR models. Therefore, no data tables or detailed findings regarding the correlation of physicochemical properties with biological activity for this specific series can be presented.

Impact of Positional and Functional Group Modifications on Potency and Selectivity in Preclinical Models

There is a lack of published preclinical data on the impact of positional and functional group modifications of this compound on potency and selectivity. Studies that systematically modify the core structure of this compound—for instance, by altering the position of the amino and chloro groups on the N-phenyl ring, substituting the phenoxy ring, or modifying the acetamide linker—and then evaluate the effects of these changes in preclinical models are not available. As a result, a detailed analysis of how such modifications influence the potency and selectivity of this class of compounds is not possible.

Molecular and Cellular Mechanisms of Action of N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide

Identification and Characterization of Molecular Targets

The precise molecular targets of N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide are a subject of ongoing investigation. However, studies on closely related phenoxyacetamide derivatives have begun to shed light on their mechanisms of action, pointing towards interactions with key cellular components that regulate cell fate.

Direct evidence detailing the specific modulatory effects of this compound on enzymes such as Phosphoinositide 3-kinases (PI3Ks) and α-glucosidase is not extensively documented in current research. PI3Ks are a family of lipid kinases crucial for regulating intracellular signaling pathways involved in cell growth, proliferation, and survival. nih.govnih.gov Their frequent deregulation in cancer makes them a prime target for drug development. nih.gov While various compounds have been developed to selectively inhibit PI3K isoforms, specific inhibition profiles for this compound remain to be established. nih.gov

Research into novel phenoxyacetamide derivatives has identified Poly (ADP-ribose) polymerase-1 (PARP-1) as a potential target. One study demonstrated that a specific derivative acts as a potent inducer of apoptosis in HepG2 cells through the inhibition of PARP-1. nih.govnih.gov

Specific receptor binding affinities and ligand-target interactions for this compound have not been fully characterized in the available scientific literature. The initial stages of drug action often involve binding to specific cell surface or intracellular receptors to trigger a signaling cascade. While research has identified receptor antagonists for various systems, such as the kappa opioid receptor and the endothelin receptor, similar detailed binding studies for this compound are not yet available. nih.govnih.gov

Investigations into phenoxyacetamide derivatives indicate they can significantly modulate intracellular signaling pathways related to apoptosis. nih.gov Treatment of cancer cells with these compounds has been shown to trigger both intrinsic and extrinsic apoptotic pathways. nih.govtbzmed.ac.ir This is evidenced by the significant upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.gov Specifically, derivatives of the related phenylacetamide class have been observed to increase the RNA expression of key apoptotic regulators such as Bcl-2, Bax, and FasL. tbzmed.ac.ir This modulation of gene expression shifts the cellular balance towards apoptosis, leading to programmed cell death.

Cellular Responses and Phenotypes in In Vitro Models

In vitro studies using various cancer cell lines have been instrumental in characterizing the cellular responses to phenoxyacetamide derivatives. These compounds have demonstrated potent effects on fundamental cellular processes like proliferation and apoptosis.

A significant body of research highlights the cytotoxic and pro-apoptotic activity of phenoxyacetamide and phenylacetamide derivatives against multiple human cancer cell lines. nih.govtbzmed.ac.ir These compounds inhibit the growth of cancer cells in a dose-dependent manner. tbzmed.ac.ir For instance, a novel phenoxyacetamide derivative (referred to as Compound I) showed impressive cytotoxic effects on the HepG2 liver cancer cell line, with an IC50 value of 1.43 µM, which was more potent than the standard drug 5-Fluorouracil (IC50 of 5.32 µM). nih.gov Other phenylacetamide derivatives have also demonstrated significant cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with IC50 values in the sub-micromolar range. tbzmed.ac.ir

The mechanism of cell death induced by these compounds is primarily apoptosis. Treated cells exhibit classic apoptotic characteristics, including an increase in Annexin V staining, which indicates early-stage apoptosis. nih.gov Further analysis revealed that these compounds can induce cell cycle arrest, particularly at the G1/S phase, preventing cancer cells from progressing through the cell division cycle. nih.gov The pro-apoptotic activity is also confirmed by increased DNA fragmentation and elevated activity of caspase 3, a key executioner enzyme in the apoptotic cascade. tbzmed.ac.ir

Table 1: Cytotoxic Activity of Phenoxyacetamide and Phenylacetamide Derivatives in Cancer Cell Lines

Compound ClassDerivativeCell LineIC50 Value (µM)
PhenoxyacetamideCompound IHepG21.43
Phenylacetamide3dMDA-MB-4680.6 ± 0.08
Phenylacetamide3dPC-120.6 ± 0.08
Phenylacetamide3cMCF-70.7 ± 0.08
Phenylacetamide3dMCF-70.7 ± 0.4
Phenylacetamide3jMDA-MB-4680.76 ± 0.09
Standard Drug5-FluorouracilHepG25.32
Standard DrugDoxorubicinMDA-MB-4680.38 ± 0.07

The influence of this compound on cell migration and adhesion is not well-established in the reviewed literature. Cell adhesion and migration are complex processes critical for normal physiology and are often dysregulated in cancer metastasis. nih.gov While studies have explored how various agents can impact these processes, specific data regarding the effect of this compound on cancer cell migratory and adhesive properties are currently lacking.

Gene and Protein Expression Profiling in Response to the Compound

Extensive searches of publicly available scientific literature and databases did not yield any specific studies detailing the gene and protein expression profiling in response to this compound. Consequently, there is no reported data on which genes or proteins are significantly altered upon exposure to this compound.

Therefore, data tables summarizing up- or down-regulated genes and proteins cannot be provided at this time. The molecular and cellular mechanisms of action of this compound, specifically concerning its influence on the transcriptome and proteome, remain an uninvestigated area of research.

Preclinical Pharmacological Investigations of N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide

In Vitro Pharmacological Profiling and Biological Screens

In vitro studies form the foundational phase of drug discovery, offering a preliminary assessment of a compound's biological activities in a controlled laboratory setting. For the chemical class of phenoxyacetamides, these investigations have spanned antimicrobial, anticancer, and insecticidal domains.

Antimicrobial Activity against Bacterial and Fungal Strains

While direct antimicrobial tests on N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide are not available in the reviewed literature, studies on analogous structures provide valuable insights. The N-phenylacetamide scaffold is recognized for its pharmacological potential, including antimicrobial effects.

Research into N-(substituted phenyl)-2-chloroacetamides, a related class, has shown activity against various pathogens. For instance, compounds bearing a halogenated phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilicity conferred by the halogenated ring is thought to facilitate passage through the microbial cell membrane. Activity against the Gram-negative bacterium Escherichia coli was reportedly lower, while moderate effectiveness was observed against the yeast Candida albicans.

Another study on 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. These findings suggest that the chlorophenyl acetamide moiety is a promising pharmacophore for antimicrobial activity.

Antimicrobial Activity of Related Chloroacetamide Compounds
Compound ClassBacterial/Fungal StrainObserved ActivityReference
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureus (Gram-positive)Effective
N-(4-chlorophenyl) chloroacetamideMRSA (Gram-positive)Effective
N-(4-chlorophenyl) chloroacetamideEscherichia coli (Gram-negative)Less Effective
N-(4-chlorophenyl) chloroacetamideCandida albicans (Fungus)Moderately Effective
2-amino-N-(p-Chlorophenyl) acetamide derivativesAcinetobacter baumanniiModerate to High
2-amino-N-(p-Chlorophenyl) acetamide derivativesPseudomonas aeruginosaModerate to High

Antiviral Activity in Cell-Based Assays

Specific antiviral screening data for this compound is not presently available in public-domain research. However, the broader class of N-phenyl-2-phenoxyacetamides has been noted for potential antiviral properties. Cell-based assays are the primary method for such investigations, utilizing techniques like luciferase reporter assays or monitoring virus-induced cytopathic effects to screen for inhibitors of viral replication. These assays can be designed to target specific viral proteins or replication steps and are crucial for the high-throughput screening of compound libraries. The absence of specific data indicates a potential area for future research into the antiviral capabilities of this compound.

Anticancer Activity in Various Cancer Cell Lines

The anticancer potential of phenoxyacetamide derivatives has been explored against several cancer cell lines. While no studies have focused specifically on this compound, research on closely related N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has shown notable anticancer activity.

In one study, derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide were tested for cytotoxicity against human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines, with some compounds demonstrating significant potency. Similarly, a separate investigation into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. In that study, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy group.

Anticancer Activity of Related Phenylacetamide Derivatives
Compound ClassCancer Cell LineCell TypeObserved ActivityReference
N-(4-chlorophenyl)-2-phenoxyacetamide derivativesMCF-7Breast CancerNotable Activity
N-(4-chlorophenyl)-2-phenoxyacetamide derivativesHepG2Liver CancerNotable Activity
N-(4-chlorophenyl)-2-phenoxyacetamide derivativesHCT116Colon CancerNotable Activity
2-(4-Fluorophenyl)-N-phenylacetamide derivativesPC3Prostate CancerPotent Activity

Anti-inflammatory and Other Immunomodulatory Effects in Cellular Systems

The N-phenyl-2-phenoxyacetamide class of compounds has been generally associated with anti-inflammatory properties. However, specific studies detailing the anti-inflammatory or immunomodulatory effects of this compound in cellular systems are lacking.

Research on other molecules containing a chlorophenyl group has demonstrated immunomodulatory potential. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was shown to possess potent anti-inflammatory activity in a lipopolysaccharide (LPS)-induced systemic inflammation model. This activity was linked to the suppression of the pro-inflammatory cytokine TNF-α and the elevation of the anti-inflammatory cytokine TGF-β1. These findings in a structurally different compound highlight the potential of the chlorophenyl moiety to contribute to anti-inflammatory effects, suggesting a possible avenue of investigation for this compound.

Insecticidal Activity in Relevant Models

Significant research has been conducted on the insecticidal properties of phenoxyacetamide derivatives, particularly against agricultural pests. Studies have systematically assessed N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their activity against the cotton leafworm, Spodoptera littoralis.

The bioassay results indicated that many of these compounds exhibited high to moderate insecticidal activity. The presence of sulfur-containing heterocyclic moieties, such as thiazole or thiophene, or electron-withdrawing groups in the structure, was found to enhance insecticidal ability. For example, certain derivatives achieved LC₅₀ values as low as 28 ppm against S. littoralis larvae after three days of treatment. Other research on related pyridine derivatives has demonstrated high efficacy against the cowpea aphid, Aphis craccivora. This body of work suggests that the phenoxyacetamide scaffold is a viable backbone for the development of novel insecticides.

Insecticidal Activity of Related Phenoxyacetamide Derivatives
Compound ClassInsect ModelKey FindingReference
N-(4-chlorophenyl)-2-phenoxyacetamide derivativesSpodoptera littoralis (Cotton Leafworm)High to moderate insecticidal activity, with LC₅₀ values ranging from 28 to 497 ppm.
Novel phenoxyacetamide derivativesSpodoptera littoralis (Cotton Leafworm)Structures with sulfur atoms or electron-withdrawing groups showed significant activity.
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (Cowpea Aphid)Demonstrated higher insecticidal activity than the acetamiprid reference insecticide after 24 hours.

Pharmacokinetic Studies in Animal Models (excluding human data)

There is no available pharmacokinetic data for this compound in animal models. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

The characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is a critical component of preclinical development. These studies are essential for understanding the pharmacokinetic profile of a compound and for predicting its behavior in humans. For this compound, comprehensive ADME data from preclinical species would be necessary to support its advancement.

Absorption: Following administration, the extent and rate of absorption of this compound would be investigated. This typically involves determining its uptake from the gastrointestinal tract after oral administration or from the site of injection for other routes. Factors such as solubility, permeability, and first-pass metabolism can significantly influence absorption.

Distribution: Once absorbed into the systemic circulation, the compound's distribution to various tissues and organs would be assessed. The volume of distribution (Vd) is a key parameter that provides insight into the extent of tissue uptake. For instance, a moderate volume of distribution, as seen with some drug candidates, suggests that the compound is not overly retained in tissues.

Metabolism: The metabolic fate of this compound would be characterized to identify the primary metabolic pathways and the enzymes involved. This information is crucial for understanding the compound's clearance and for identifying any potentially active or toxic metabolites.

Excretion: The routes of elimination of the parent compound and its metabolites from the body, primarily through urine and feces, would be determined. The total clearance of the drug from the body is a measure of the efficiency of all elimination processes.

While specific ADME data for this compound is not available in the provided search results, the general principles of ADME studies in preclinical species are well-established.

Bioavailability and Clearance Determinations in Animal Models

Bioavailability and clearance are fundamental pharmacokinetic parameters that are determined in animal models to predict the likely behavior of a drug in humans.

Bioavailability: Oral bioavailability is a measure of the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is a critical parameter for oral drug candidates. For example, some compounds have been shown to have dose-dependent oral bioavailability, with lower doses exhibiting complete bioavailability.

Clearance: Clearance is a measure of the rate at which a drug is removed from the body. It is an important determinant of the dosing rate required to maintain a certain steady-state drug concentration. Clearances can vary with the dose administered.

The determination of these parameters typically involves administering the drug through both intravenous and oral routes to different groups of animals. Plasma samples are then collected at various time points and analyzed to determine the drug concentration. The data is then used to calculate key pharmacokinetic parameters.

Table 1: Illustrative Pharmacokinetic Parameters in Rats for a Hypothetical Compound

ParameterIntravenous Dose (mg/kg)Oral Dose (mg/kg)
Clearance (mL/min/kg) 1.0 - 2.1-
Volume of Distribution (L/kg) ~0.448-
Oral Bioavailability (%) -Dose-dependent (complete at lower doses)
Half-life (h) 2.6 - 5.32.6 - 5.3

This table presents hypothetical data to illustrate the types of parameters that would be determined for this compound.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies are conducted to investigate the biochemical and physiological effects of a drug on the body.

Target Engagement and Biomarker Modulation in Vivo

To assess the in vivo activity of this compound, studies would be designed to confirm that the compound interacts with its intended molecular target in a living organism. This can be achieved by measuring the downstream effects of target engagement through the analysis of biomarkers. For instance, if the compound is an inhibitor of a specific enzyme, a pharmacodynamic study might measure the levels of the enzyme's substrate or product in tissue or plasma samples after drug administration.

Efficacy Assessment in Disease-Relevant Animal Models (e.g., infectious disease models, cancer xenografts)

The ultimate goal of preclinical pharmacodynamic studies is to demonstrate the efficacy of a drug candidate in a relevant animal model of human disease. For example, if this compound is being developed as an anti-cancer agent, its efficacy would be tested in cancer xenograft models, where human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth would be monitored over time. In such studies, the compound might be compared to a standard-of-care drug.

Mechanistic Toxicology Studies in Preclinical Models

Mechanistic toxicology studies are performed to understand the cellular and molecular mechanisms underlying the potential toxicity of a drug candidate.

In Vitro Cytotoxicity and Apoptotic Pathway Induction

The cytotoxic potential of this compound would be evaluated in vitro against a panel of cell lines. Studies on related phenylacetamide and phenoxyacetamide derivatives have shown that these classes of compounds can exhibit cytotoxic effects against various human cancer cell lines. nih.gov

The mechanism of cell death induced by the compound would also be investigated. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs kill tumor cells. The induction of apoptosis can be assessed by various methods, including the TUNEL assay and by measuring the activity of key apoptotic proteins such as caspases.

Research on some phenylacetamide derivatives has indicated that they can trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic pathway, has been observed with some derivatives. tbzmed.ac.ir Studies on certain phenoxyacetamide derivatives have also demonstrated their ability to induce apoptosis in cancer cells. nih.gov

Table 2: Illustrative In Vitro Cytotoxicity Data for a Phenylacetamide Derivative

Cell LineIC50 (µM)
MDA-MB-468 0.76 ± 0.09
PC-12 Not specified
MCF-7 Not specified

This table presents data for a specific phenylacetamide derivative (compound 3j) to illustrate the type of data that would be generated for this compound. tbzmed.ac.ir

Lack of Preclinical Data on Organ-Specific Toxicity of this compound

Despite a comprehensive search for preclinical data, no specific information is publicly available regarding the organ-specific toxicity of the chemical compound this compound at a mechanistic level.

Extensive searches were conducted to identify research findings related to the potential adverse effects of this compound on specific organs and the underlying biological mechanisms. However, these searches did not yield any preclinical studies, toxicological reports, or peer-reviewed articles that would provide the necessary data to elaborate on this topic.

Therefore, the section on the exploration of potential organ-specific toxicity at a mechanistic level for this compound cannot be provided at this time due to the absence of relevant scientific literature.

Analytical and Computational Approaches in N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide Research

Advanced Analytical Methodologies for Structural Characterization and Quantification

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorophenyl and phenoxy rings, as well as signals for the amine (NH₂) and amide (NH) protons. The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group would typically appear as a singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the various aromatic carbons. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, studies on similar acetamide derivatives have utilized ¹H and ¹³C NMR for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. For example, N-H stretching vibrations for the primary amine and the secondary amide would be visible, as would a strong absorption band for the amide C=O (carbonyl) group. Characteristic absorptions for C-O (ether), C-Cl, and aromatic C-H and C=C bonds would also be present. mpg.de

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound (C₁₄H₁₃ClN₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which helps to validate the molecular formula.

TechniquePurposeExpected Observations for this compound
¹H NMRMapping of proton environmentsSignals for aromatic, amine, amide, and methylene protons
¹³C NMRMapping of carbon frameworkSignals for aromatic, carbonyl, and methylene carbons
IR SpectroscopyIdentification of functional groupsCharacteristic peaks for N-H, C=O, C-O, and C-Cl bonds
Mass SpectrometryDetermination of molecular weight and formulaMolecular ion peak corresponding to C₁₄H₁₃ClN₂O₂

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of molecule due to its relatively low volatility, GC-MS could potentially be used, possibly after derivatization to increase volatility. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile impurities.

Computational Chemistry and Molecular Modeling Studies

Computational studies provide valuable insights into the properties and potential biological activity of this compound at the molecular level, guiding further experimental research.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. For this compound, this can help identify potential biological targets and predict its binding affinity. The process involves generating a 3D model of the compound and fitting it into the binding site of a target protein. The binding affinity is often expressed as a docking score in kcal/mol, with lower scores indicating potentially stronger binding. Studies on similar phenoxyacetamide derivatives have successfully used molecular docking to identify novel enzyme inhibitors, correlating docking scores with experimental activity. nih.govsemanticscholar.org For example, a docking study of phenoxyacetamide derivatives against the COX-2 enzyme revealed a lead compound with a docking score of -8.9 Kcal/mol. semanticscholar.org

Target Protein (Example)Docking Score (Illustrative)Key Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.9 kcal/molHydrogen bonding, hydrophobic interactions
Histone Methyltransferase (DOT1L)-12.28 kcal/molHydrophobic and electrostatic interactions

Quantum Chemical Calculations (e.g., DFT) and Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. scispace.com These calculations can predict molecular geometry, orbital energies, and electrostatic potential.

Frontier Molecular Orbitals (FMO): DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. DFT studies on phenoxy acetamide derivatives have been performed to assess their stability and reactivity. kaust.edu.saresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with biological macromolecules. kaust.edu.sa

Calculated PropertySignificance
Optimized Molecular GeometryPredicts the most stable 3D structure
HOMO-LUMO Energy GapIndicates chemical reactivity and stability
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactions

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of this pose. researchgate.net The simulation tracks the movements of all atoms in the system, providing insights into conformational changes in both the ligand and the protein upon binding. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. researchgate.net MD simulations have been effectively used to validate docking results for phenoxyacetamide derivatives and confirm the stability of their interactions with target enzymes like DOT1L. nih.gov

Despite a comprehensive search for scholarly articles and patent literature, no specific studies containing in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and mechanistic toxicology predictions for the compound this compound could be located.

Publicly available research focuses on broader categories of phenoxyacetamide derivatives or related structures, without presenting specific computational data for the requested molecule. Consequently, the detailed research findings and data tables required to populate the "In Silico ADME and Mechanistic Toxicology Predictions" section are not available in the scientific literature.

Generating content for this section without verifiable, published data on the specific compound would violate the core requirements of scientific accuracy and strict adherence to the subject matter. Therefore, this section cannot be completed.

Future Research Directions and Unanswered Questions for N 3 Amino 4 Chlorophenyl 2 Phenoxyacetamide

Emerging Research Areas and Novel Preclinical Applications of the Compound

Currently, there are no established preclinical applications for N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide. However, its core structure, containing a phenoxyacetamide moiety, is found in various compounds with demonstrated biological activities. This suggests potential avenues for initial screening and investigation.

Future research could focus on exploring its efficacy in the following areas:

Oncology: Derivatives of acetamides are being investigated for their anticancer properties. A foundational step would be to screen this compound against a panel of cancer cell lines to identify any potential cytotoxic or cytostatic effects.

Inflammation and Immunology: Phenoxyacetic acid derivatives have been explored for their anti-inflammatory properties. Future studies could investigate whether this compound can modulate inflammatory pathways, for instance, by examining its effect on cytokine production in immune cells.

Infectious Diseases: The broad structural class of acetamides has been a source of antimicrobial agents. Initial research could involve screening the compound for activity against a range of pathogenic bacteria and fungi.

The table below outlines potential research areas and the corresponding initial screening approaches that could be undertaken.

Potential Research Area Suggested Initial Investigation Rationale
OncologyIn vitro cytotoxicity screening against diverse cancer cell lines (e.g., NCI-60 panel).To identify any potential anti-proliferative activity.
Anti-InflammatoryCellular assays to measure inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in macrophages.To determine if the compound has immunomodulatory effects.
AntibacterialMinimum Inhibitory Concentration (MIC) assays against common bacterial pathogens.To assess any direct antimicrobial properties.
AntiviralScreening in viral replication assays for a panel of common viruses.To explore its potential as a novel antiviral agent.

Integration with Advanced Biological Technologies (e.g., Omics Approaches, CRISPR-Cas9)

Should initial screenings identify any significant biological activity, the integration of advanced technologies would be a critical next step to elucidate its mechanism of action.

Omics Approaches: If this compound demonstrates a consistent biological effect, such as inducing cancer cell death, multi-omics studies would be invaluable.

Transcriptomics (RNA-seq): Would reveal changes in gene expression patterns in cells treated with the compound, pointing towards the cellular pathways it perturbs.

Proteomics: Would identify changes in protein levels and post-translational modifications, offering a more direct view of the compound's functional impact.

Metabolomics: Would uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer.

CRISPR-Cas9 Technology: This powerful gene-editing tool could be employed in target identification and validation.

Genome-wide CRISPR screens: Could identify genes that, when knocked out, confer resistance or sensitivity to the compound. This is a highly effective method for discovering the molecular target of a novel bioactive compound.

Addressing Knowledge Gaps in the Preclinical Pharmacological and Toxicological Profile

The preclinical pharmacological and toxicological profile of this compound is entirely undefined. Establishing this profile is a prerequisite for any further development.

Key unanswered questions that need to be addressed include:

Pharmacokinetics (ADME):

Absorption: Is the compound orally bioavailable?

Distribution: Where does the compound accumulate in the body? Can it cross the blood-brain barrier?

Metabolism: What are its major metabolites, and are they active or toxic? Which cytochrome P450 enzymes are responsible for its metabolism?

Excretion: How is the compound and its metabolites eliminated from the body?

Pharmacodynamics:

What is the primary molecular target of the compound?

What is the dose-response relationship for its biological effects?

How long does the biological effect last?

Toxicology:

What is its acute toxicity profile?

Is there any evidence of organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity) in preliminary in vitro or in vivo models?

Does the compound have any genotoxic potential?

The table below summarizes the major knowledge gaps.

Profile Area Specific Unanswered Questions
Pharmacology Molecular target, mechanism of action, efficacy in animal models.
Pharmacokinetics Bioavailability, metabolic stability, tissue distribution, routes of elimination.
Toxicology Acute and chronic toxicity, genotoxicity, specific organ toxicities.

Challenges and Opportunities in the Academic Development of this compound as a Research Tool or Precursor

The development of this compound faces several challenges but also offers unique opportunities.

Challenges:

Lack of Preliminary Data: The primary challenge is the complete absence of foundational biological data, which makes it difficult to secure funding for further research.

Undefined Synthetic Utility: While it can be synthesized, its value as a chemical precursor for more complex molecules has not been established in the literature. Without a clear synthetic application, interest from organic chemistry labs may be limited.

Potential for "Me-Too" Status: As a member of a broad class of chemicals, any discovered activity would need to be significant and novel to distinguish it from existing compounds.

Opportunities:

Untapped Potential: The lack of research means that any discovery of a novel biological activity or a valuable synthetic application would be highly original.

Scaffold for Library Synthesis: The structure of this compound contains several points for chemical modification. This makes it a suitable starting point (scaffold) for the creation of a library of related compounds for screening, which could lead to the discovery of potent and selective drug candidates.

Probe for Chemical Biology: If a specific and potent biological activity is identified, the compound could be developed into a chemical probe to study a particular biological pathway or protein, contributing to a deeper understanding of fundamental biology.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Substitution reactions using 3-chloro-4-nitroaniline or similar precursors under alkaline conditions to introduce the phenoxyacetamide moiety .
  • Step 2 : Reduction of nitro groups to amines using Fe/HCl or catalytic hydrogenation, followed by condensation with phenoxyacetyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Reaction yields are improved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous conditions to minimize hydrolysis side reactions .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR : 1H^1H NMR shows characteristic splitting patterns: a singlet for the acetamide methylene group (δ 4.2–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) split due to meta/para substituents .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with hydrogen-bonding networks (e.g., N–H···O) stabilizing the lattice. Dihedral angles between aromatic rings (e.g., 10.8° for acetamide vs. chlorophenyl groups) confirm spatial arrangements .

Q. What are the compound’s primary applications in pharmacological research?

  • Anticancer Studies : Demonstrated selective toxicity in cancer cell lines (e.g., IC50_{50} values 10–50 µM) via enzyme inhibition (e.g., kinases) .
  • Antimicrobial Screening : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?

  • Purity Control : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted 3-amino-4-chloroaniline.
  • Yield Improvement : Introduce phase-transfer catalysts (e.g., TBAB) for biphasic reactions or microwave-assisted synthesis to reduce reaction time .
  • Analytical Validation : Monitor intermediates via LC-MS to detect early-stage by-products (e.g., over-acylated derivatives) .

Q. How should contradictions in biological activity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. SRB).
  • Solvent Effects : Test solubility in DMSO/PBS mixtures; precipitation at >0.1% DMSO can falsely lower activity .
  • Metabolic Stability : Assess compound degradation in cell culture media via HPLC to rule out false negatives .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Modify the phenoxy group (e.g., introduce electron-withdrawing substituents like –CF3_3) to enhance binding to hydrophobic enzyme pockets .
  • Prodrug Approaches : Synthesize ester derivatives to improve bioavailability; hydrolyze in vivo to release the active form .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

  • Disorder Handling : Use PART instructions in SHELXL to model disordered solvent molecules or flexible side chains .
  • Twinning : Apply TWIN/BASF commands for twinned crystals (common in monoclinic systems) .
  • Hydrogen Bonding : Restrain N–H distances to 0.86–0.89 Å during refinement to maintain geometric accuracy .

Q. How can target interaction mechanisms (e.g., enzyme inhibition) be validated experimentally?

  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) to purified targets (e.g., EGFR kinase) .
  • Molecular Docking : Compare docking poses (AutoDock Vina) with mutagenesis data to identify critical residues (e.g., Lys721 in EGFR) .
  • Thermal Shift Assays : Monitor Tm shifts (ΔTm > 2°C) to confirm stabilization of target proteins .

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Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-phenoxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.